molecular formula C13H12N2O4 B2419469 (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate CAS No. 731-54-4

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

Cat. No.: B2419469
CAS No.: 731-54-4
M. Wt: 260.249
InChI Key: VUINFBYKYOTGBG-CSKARUKUSA-N
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Description

The compound “(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate” is a type of imidazolidine derivative . Imidazolidine derivatives are key components of many bioactive compounds of both natural and synthetic origin .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of isothiocyanate with potassium cyanide at room temperature, followed by cycloaddition with phenyl isocyanate as an electrophile . This forms an imidazolidine compound, which can then undergo imine hydrolysis with ethanolic HCl to produce a 4-thioxo-2,5-imidazolidinedione compound . This compound can be used as a key synthon for the preparation of a wide variety of new substituted imidazole compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition, imine hydrolysis, and condensation with different types of hydrazine derivatives . These reactions result in the formation of new series of compounds incorporating the imidazolidine moiety .

Scientific Research Applications

  • Central Nervous System Activity and Structure-Activity Relationship :

    • A study synthesized N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and products of their cyclization, aiming to create compounds with dual antinociceptive and serotoninergic activity. It was observed that the chain and cyclic compounds with the ester moiety affected spontaneous locomotor activity, body temperature, and showed antinociceptive and serotoninergic activity in mice. Notably, their antinociceptive activity was not mediated through the opioid system. The presence of the ester moiety was a pivotal factor in the central nervous system (CNS) activity of these compounds (Szacon et al., 2015).
  • Neuroprotective and Antiamnesic Properties :

    • The ethyl acetate fraction from the fruit Actinidia arguta demonstrated significant protective effects against amyloid beta-induced neurotoxicity and cognitive deficits in mice. The treatment reduced intracellular reactive oxygen species levels, increased cell viability, and improved learning and memory deficits. Moreover, it showed a protective effect on the cholinergic and antioxidant systems in the brain, suggesting its potential as a natural antioxidant source for ameliorating neurodegenerative conditions (Ha et al., 2018).
  • Potential Anticonvulsant Agents :

    • Research into 4-thiazolidinones derivatives revealed their potential as anticonvulsant agents. Studies on sleep-wakefulness cycles in animals with chronic epileptic syndrome under the influence of these derivatives showed that they could reduce REM sleep fragmentation and increase its duration in kindled rats. This indicates their potential role in correcting sleep disturbances induced by kindling (Myronenko et al., 2017).
  • Anticonvulsant Activity of Derivatives :

    • A library of new 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized and evaluated for potential anticonvulsant activity. The compounds demonstrated a broad spectrum of activity across preclinical seizure models, with some showing considerable safety profiles when compared to clinically relevant antiepileptic drugs. These findings suggest the importance of the synthesis and evaluation of these compounds in developing new treatments for convulsive disorders (Obniska et al., 2016).

Properties

IUPAC Name

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINFBYKYOTGBG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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